molecular formula C14H11N3O2S2 B12618679 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid CAS No. 918793-43-8

2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B12618679
CAS No.: 918793-43-8
M. Wt: 317.4 g/mol
InChI Key: BPMOXBSCVWFPKE-UHFFFAOYSA-N
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Description

2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-methyl-1,3-thiazole-4-amine with 4-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and chloroform. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. This results in various physiological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and tiazofurin. These compounds share the thiazole ring structure but differ in their specific substituents and biological activities . The uniqueness of 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

918793-43-8

Molecular Formula

C14H11N3O2S2

Molecular Weight

317.4 g/mol

IUPAC Name

2-[4-(2-methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C14H11N3O2S2/c1-8-15-11(6-20-8)9-2-4-10(5-3-9)16-14-17-12(7-21-14)13(18)19/h2-7H,1H3,(H,16,17)(H,18,19)

InChI Key

BPMOXBSCVWFPKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC3=NC(=CS3)C(=O)O

Origin of Product

United States

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